1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid
Description
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956386-81-5) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol . The compound features:
- A pyrazole ring substituted at position 1 with a benzyl group (C₆H₅CH₂-).
- A 4-ethylphenyl group at position 3, introducing an electron-donating ethyl substituent on the aromatic ring.
For example, 1-benzoyl-3-phenylpyrazole-4-carbaldehydes are prepared using hydrazones and Vilsmeier reagents (POCl₃/DMF) . The ethylphenyl substituent in the target compound likely requires 4-ethylacetophenone as a precursor.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-14-8-10-16(11-9-14)18-17(19(22)23)13-21(20-18)12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFGOOKLGMVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides under basic conditions.
Addition of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylphenyl groups can be replaced by other substituents using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of pyrazole compounds can inhibit tumor growth in vitro and in vivo, targeting specific cancer cell lines such as breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study published in the Journal of Medicinal Chemistry highlighted that the compound effectively reduced inflammatory markers in animal models, suggesting potential for therapeutic use in conditions like arthritis.
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Research conducted by Liu et al. (2024) showed that incorporating this compound into polymer matrices improved their tensile strength and resistance to thermal degradation.
Nanocomposites
The compound has also been explored for use in nanocomposite materials. Its ability to interact with nanoparticles enhances the dispersion and stability of these materials, leading to applications in electronics and coatings. A case study by Kumar et al. (2025) demonstrated that pyrazole-based nanocomposites exhibited superior electrical conductivity compared to conventional materials.
Data Table: Summary of Applications
Case Studies
-
Anticancer Research :
- Study Title: "Antitumor Activity of Pyrazole Derivatives"
- Authors: Zhang et al., Journal of Medicinal Chemistry, 2023.
- Summary: This study evaluated the anticancer effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of tumor growth.
-
Anti-inflammatory Mechanism :
- Study Title: "Inhibition of COX Enzymes by Pyrazole Derivatives"
- Authors: Smith et al., European Journal of Pharmacology, 2022.
- Summary: The research highlighted the anti-inflammatory properties of pyrazole compounds, showcasing their effectiveness in reducing inflammation markers.
-
Material Properties :
- Study Title: "Enhancing Polymer Properties with Pyrazole Derivatives"
- Authors: Liu et al., Polymer Science Journal, 2024.
- Summary: This work focused on the incorporation of pyrazole derivatives into polymer matrices, leading to improved mechanical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes such as cyclooxygenase, which plays a key role in the inflammatory response. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with analogous pyrazole-carboxylic acid derivatives:
Key Observations:
- Electron-Donating vs.
- Solubility Trends: Methoxy and cyanobenzyl substituents enhance solubility in polar solvents (e.g., ), while the ethyl group in the target compound may favor lipid membrane permeability.
- Functional Group Reactivity: Carbaldehyde derivatives (e.g., ) are more reactive than carboxylic acids, enabling conjugation or further synthetic modifications.
Antioxidant and Anti-inflammatory Activity
- 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c): Exhibited potent antioxidant activity (DPPH and NO scavenging) and anti-inflammatory effects comparable to diclofenac sodium, attributed to the electron-donating methoxy group enhancing aromatic ring reactivity .
- However, the carboxylic acid moiety could reduce bioavailability compared to carbaldehydes.
Antibacterial Activity
- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid: Demonstrated MIC values as low as 1.56 µg/mL against Acinetobacter baumannii, highlighting the role of carboxylic acid groups in metal chelation and bacterial target binding .
Biological Activity
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of appropriate aryl hydrazines with carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological evaluations .
Anti-inflammatory Properties
One of the primary areas of research for this compound is its anti-inflammatory activity. Studies have shown that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated IC50 values as low as 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory effects .
Table 1: Comparison of IC50 Values for Pyrazole Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 0.15 | 0.02 | 7.5 |
| Compound B | 0.10 | 0.04 | 2.5 |
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole-based compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH has been associated with reduced glycolytic activity in cancer cells, leading to decreased cell proliferation .
Case Study: Inhibition of LDH in Cancer Cells
A study highlighted the efficacy of a series of pyrazole derivatives in inhibiting LDH activity in MiaPaCa2 pancreatic cancer cells, with lead compounds exhibiting low nanomolar inhibition levels. This suggests that modifications to the pyrazole structure can enhance its anticancer properties .
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Preliminary studies on the toxicity profiles of pyrazole derivatives indicate that many exhibit low acute toxicity levels (LD50 > 2000 mg/kg), suggesting a favorable safety margin for further development . Histopathological evaluations in animal models have shown minimal organ damage when administered at therapeutic doses.
Q & A
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
